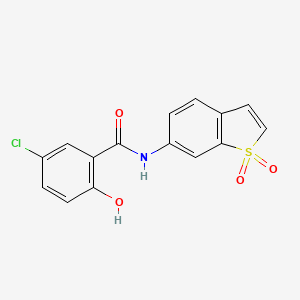
HJC0149
Übersicht
Beschreibung
HJC0149 is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, substituted with a chlorine atom, a hydroxyl group, and a dioxidobenzo[b]thienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HJC0149 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxidobenzo[b]thienyl Moiety: This step involves the coupling of the chlorinated benzamide with a dioxidobenzo[b]thienyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
HJC0149 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the dioxidobenzo[b]thienyl moiety to a simpler structure.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may result in an amide derivative.
Wissenschaftliche Forschungsanwendungen
HJC0149 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of HJC0149 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-, hydrochloride: This compound shares a similar core structure but differs in the presence of an aminopropoxy group.
Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-methoxy-: Similar to the target compound but with a methoxy group instead of a hydroxyl group.
Uniqueness
HJC0149 is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1430330-65-6 |
|---|---|
Molekularformel |
C15H10ClNO4S |
Molekulargewicht |
335.75 |
IUPAC-Name |
5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19) |
InChI-Schlüssel |
ZILFZUFDNNFSHO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HJC0149; HJC-0149; HJC 0149; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















